N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride is a synthetic small molecule featuring a pyrazole core substituted with methyl groups at positions 1 and 4. The carboxamide group at position 3 is N,N-disubstituted with a 4-chloro-1,3-benzothiazol-2-yl moiety and a 2-(morpholin-4-yl)ethyl group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development. The benzothiazole and morpholine groups are pharmacologically significant, often associated with improved target binding and pharmacokinetic properties in medicinal chemistry .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2S.ClH/c1-13-12-23(2)22-16(13)18(26)25(7-6-24-8-10-27-11-9-24)19-21-17-14(20)4-3-5-15(17)28-19;/h3-5,12H,6-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGUVHDNQCJGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps. One common approach is to start with the synthesis of the benzothiazole ring, followed by the introduction of the pyrazole ring and the morpholine moiety. The final step involves the formation of the hydrochloride salt.
Benzothiazole Ring Formation: The benzothiazole ring can be synthesized by reacting 4-chloroaniline with carbon disulfide and chlorine gas under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring can be introduced by reacting the benzothiazole intermediate with hydrazine and an appropriate diketone.
Morpholine Moiety Introduction: The morpholine moiety can be introduced by reacting the pyrazole intermediate with morpholine under basic conditions.
Formation of Hydrochloride Salt: The final compound is obtained by treating the amide intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The compound’s structural analogs include pyrazole-carboxamide derivatives with variations in substituents (Table 1). Key differences lie in the heterocyclic systems (benzothiazole vs. thiazole or aryl groups) and functional groups (morpholine vs. cyano or halogens).
Table 1: Comparative Analysis of Structural and Physicochemical Properties
*Calculated molecular weight includes the hydrochloride counterion.
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely surpasses the neutral analogs (e.g., 3a, 3d) in aqueous solubility, critical for oral bioavailability.
- Thermal Stability : compounds exhibit melting points between 123–183°C, influenced by substituent polarity and crystallinity. The target’s melting point is unreported but may align with benzothiazole-containing analogs.
Spectroscopic and Analytical Data
- IR/NMR : The target’s IR would show amide C=O stretches (~1630–1680 cm⁻¹), similar to 3b (1636.96 cm⁻¹) . Morpholine’s C-O-C and benzothiazole’s C-S bonds would produce distinct peaks.
- Mass Spectrometry : The target’s ESI-MS would show [M+H]⁺ near m/z 464.83, contrasting with smaller analogs like 3a (m/z 403.1) .
Functional Implications of Structural Variations
- Benzothiazole vs. This may enhance binding to hydrophobic enzyme pockets.
- Morpholine vs.
- Halogen Effects : The 4-Cl substitution on benzothiazole (target) vs. 4-Cl-phenyl (3b) may influence steric and electronic interactions with biological targets.
Notes and Limitations
- Biological Data: No activity data are provided in the evidence, limiting functional comparisons.
- Synthetic Complexity : The target’s multi-substituted architecture likely requires more intricate synthesis than ’s analogs.
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies.
The compound has a molecular formula of CHClNS and a molecular weight of 269.79 g/mol. It features a benzothiazole moiety that is known for its pharmacological properties.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in inflammation and cancer progression. The benzothiazole structure is particularly noted for its interaction with cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of benzothiazole, including the compound in focus, exhibit selective inhibition of COX-II, an enzyme linked to inflammatory responses. For example, compounds similar to this one have shown IC values ranging from 0.2 μM to 1.33 μM against COX-II . This suggests that our compound may possess significant anti-inflammatory properties.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : Exhibited cytotoxic effects with IC values indicating effective growth inhibition .
- B16-F10 (melanoma) : Demonstrated significant activity with select derivatives showing promising results against this aggressive cancer type .
Case Studies
- Study on COX-II Inhibition : A recent study synthesized several pyrazole derivatives and evaluated their COX-II inhibitory activity. The compound showed a notable selectivity for COX-II over COX-I, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antitumor Activity Assessment : In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines, revealing that it could induce apoptosis through the activation of caspase pathways . The mechanism was further supported by molecular docking studies that indicated strong interactions between the compound and target proteins involved in cell proliferation.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
